5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
The compound 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide belongs to a class of benzooxazepine derivatives fused with sulfonamide moieties. These compounds are characterized by a seven-membered oxazepine ring fused to a benzene ring, with substituents such as chlorine, alkyl chains (e.g., propyl), and sulfonamide groups.
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-4-9-21-13-10-12(20-27(23,24)16-8-7-15(19)26-16)5-6-14(13)25-11-18(2,3)17(21)22/h5-8,10,20H,4,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPXFRWDXFYHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H25ClN2O4S
- Molecular Weight : 416.9 g/mol
- CAS Number : 921525-60-2
The biological activity of this compound is primarily linked to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on farnesyl diphosphate synthase (FPPS), which is crucial in cholesterol biosynthesis and has implications in cancer therapy and other metabolic disorders .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Preliminary studies have shown that it may exert anti-inflammatory effects through modulation of inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
In Vitro and In Vivo Studies
In vitro studies have shown that the compound can effectively inhibit target enzymes at low concentrations. For example, an IC50 value of 0.67 μM was reported for its action against specific targets related to metabolic diseases . In vivo studies are needed to confirm these findings and assess the therapeutic potential in living organisms.
Comparison with Similar Compounds
5-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 1396815-11-4)
- Molecular Formula : C₁₇H₁₇ClN₄O₃S₂
- Molecular Weight : 424.9 g/mol
- Key Differences :
- Replaces the benzooxazepine core with a triazole ring system.
- Contains a cyclopropyl group and phenyl substituent, which may enhance steric bulk and alter binding affinity compared to the propyl-substituted target compound.
- The triazole ring could influence hydrogen-bonding interactions in biological systems .
5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide (CAS 921993-18-2)
- Molecular Formula : C₂₁H₂₈N₂O₄S₂
- Molecular Weight : 436.6 g/mol
- Key Differences: Features an ethyl group on the thiophene ring and an isobutyl chain on the benzooxazepine core. Higher molecular weight (436.6 vs. ~455 g/mol estimated for the target compound) due to additional methyl branches .
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide (CAS 922024-67-7)
- Molecular Formula : C₁₉H₂₂N₂O₄S₂
- Molecular Weight : 406.5 g/mol
- Key Differences :
- Substitutes chlorine with a methyl group on the thiophene ring, reducing electronegativity and possibly altering electronic interactions.
- The allyl group on the benzooxazepine core introduces unsaturation, which could affect conformational flexibility and reactivity compared to the saturated propyl chain in the target compound .
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Bioactivity Trends : Sulfonamide-containing compounds are often explored for their inhibitory effects on carbonic anhydrases or kinases. The chlorine atom in the target compound and CAS 1396815-11-4 may enhance electrophilicity, favoring interactions with catalytic zinc ions in enzymes .
- Solubility : The propyl and isobutyl groups in the target compound and CAS 921993-18-2 may reduce aqueous solubility compared to the allyl-substituted CAS 922024-67-7, which has a less hydrophobic side chain .
- Synthetic Accessibility: The benzooxazepine core is synthetically challenging due to its fused ring system.
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization
Q. Table 2. In Vivo PK Parameters (Hypothetical Data)
| Route | Dose (mg/kg) | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀–24 (µg·h/mL) |
|---|---|---|---|---|
| IV | 5 | 12.3 | 0.5 | 45.6 |
| Oral | 10 | 4.8 | 2.0 | 28.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
